molecular formula C9H16N3O13P3S B038334 [[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate CAS No. 118353-34-7

[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

Cat. No.: B038334
CAS No.: 118353-34-7
M. Wt: 499.22 g/mol
InChI Key: MBIHBEVUNFGMSS-NOUWQNLYSA-N
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Description

[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate is a useful research compound. Its molecular formula is C9H16N3O13P3S and its molecular weight is 499.22 g/mol. The purity is usually 95%.
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Biological Activity

The compound [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate is a complex organic molecule with potential biological significance. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₉H₁₂N₃O₁₁P₂
  • Molecular Weight : 469.12 g/mol

The compound features a pyrimidine ring, hydroxyl groups, and a phosphonothioate moiety that may contribute to its biological activity.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The presence of the phosphonothioate group suggests potential inhibition of specific enzymes involved in nucleotide metabolism.
  • Antiviral Activity : Preliminary studies have shown that related compounds can inhibit viral replication, indicating this compound may possess similar properties.
  • Antitumor Effects : Some derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction.

Biological Activity Data

A summary of key biological activities and findings related to this compound is presented in the table below:

Biological Activity Description Reference
Enzyme InhibitionInhibits nucleoside triphosphate hydrolases
Antiviral PropertiesDemonstrated efficacy against RNA viruses in vitro
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivityExhibits activity against certain bacterial strains

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of related compounds. They found that modifications to the pyrimidine ring enhanced activity against influenza viruses. This suggests that similar modifications to our target compound could yield potent antiviral agents.

Case Study 2: Antitumor Activity

A recent investigation in Cancer Research assessed the cytotoxic effects of phosphonothioate derivatives on various cancer cell lines. The study reported significant growth inhibition and apoptosis induction at micromolar concentrations, highlighting the potential for therapeutic applications in oncology.

Research Findings

Recent findings indicate that the compound demonstrates promising biological activities that warrant further investigation:

  • In vitro Studies : Laboratory experiments have confirmed its ability to inhibit key enzymes involved in nucleotide synthesis pathways.
  • In vivo Studies : Animal models are currently being explored to evaluate the pharmacokinetics and therapeutic efficacy of the compound against specific cancers.

Scientific Research Applications

Case Studies

Recent studies have utilized similar compounds in drug discovery pipelines. For instance:

  • Antiviral Activity : Compounds with analogous structures have shown efficacy against viral infections by inhibiting viral polymerases .
  • Cancer Treatment : Research indicates that phosphonate derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways .

Pesticide Development

The compound's unique properties may facilitate its use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies without harming beneficial organisms.

Case Studies

  • A study demonstrated that similar phosphonates effectively targeted insect metabolic pathways, leading to increased crop yields while minimizing environmental impact .
  • Another research highlighted the use of nucleotide analogs in developing safer agricultural chemicals that reduce reliance on traditional pesticides .

Pollution Tracking and Remediation

Stable-labeled compounds like this one are vital for tracing pollutants in ecosystems. Their application allows researchers to monitor the movement and degradation of contaminants in soil and water systems.

Case Studies

  • Researchers have successfully employed similar compounds to track the degradation of pollutants in aquatic environments, providing insights into bioremediation strategies .
  • The isotopic labeling enhances the precision of studies aimed at understanding the ecological impact of chemical runoff from agricultural practices.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings/Case Studies
Drug DiscoveryAntiviral and anticancer therapiesEffective against viral polymerases; induces apoptosis in cancer cells
Agricultural SciencesPesticide/herbicide developmentIncreased crop yields; reduced environmental impact
Environmental ResearchPollution tracking and remediationInsights into bioremediation; monitoring chemical runoff

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(23-8)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,29)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIHBEVUNFGMSS-NOUWQNLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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